

A Technical Guide to the Spectroscopic Characterization of 2-Isopropylloxazole-4-carboxylic Acid

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Compound of Interest

Compound Name: 2-Isopropylloxazole-4-carboxylic acid

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Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for **2-isopropylloxazole-4-carboxylic acid** ($C_7H_9NO_3$, Molecular Weight: 155.15 g/mol). [1] Intended for researchers, medicinal chemists, and drug development professionals, this document outlines the theoretical basis and expected spectral features in Nuclear Magnetic Resonance (1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind spectral predictions, this guide serves as a robust framework for the structural elucidation and quality control of this and structurally related oxazole derivatives. Each section includes detailed, field-proven protocols for data acquisition to ensure reproducibility and scientific integrity.

Molecular Structure and Spectroscopic Implications

2-Isopropylloxazole-4-carboxylic acid is a heterocyclic compound featuring three key structural components that dictate its spectroscopic signature: an isopropyl group, an oxazole ring, and a carboxylic acid moiety. Understanding how each functional group contributes to the overall spectra is fundamental to accurate interpretation.

- **Isopropyl Group** [$-CH(CH_3)_2$]: This aliphatic group will produce characteristic signals in 1H and ^{13}C NMR, distinguished by their specific chemical shifts and splitting patterns

(multiplicity).

- **Oxazole Ring:** As an aromatic heterocycle, the oxazole ring contains sp^2 -hybridized carbons and a single proton. Its electronic environment will significantly influence the chemical shifts of adjacent atoms. The C=N and C=C bonds within the ring will exhibit characteristic vibrations in the IR spectrum.
- **Carboxylic Acid [-COOH]:** This functional group provides highly diagnostic signals across all three spectroscopic techniques. In NMR, its acidic proton is highly deshielded. In IR, its O-H and C=O stretching vibrations are prominent and easily identifiable.^{[2][3][4][5]} In mass spectrometry, it provides a predictable site for fragmentation.^{[6][7]}

Below is the annotated molecular structure of **2-isopropylloxazole-4-carboxylic acid**, with atoms numbered for unambiguous assignment in the subsequent NMR analysis.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing definitive evidence for the presence of specific functional groups.

Predicted IR Absorption Bands

The IR spectrum of this molecule is expected to be dominated by the highly characteristic absorptions of the carboxylic acid group.

Wavenumber (cm ⁻¹)	Bond Vibration	Expected Intensity / Shape	Rationale
2500 - 3300	O-H stretch (Carboxylic Acid)	Strong, Very Broad	This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretches. [2][3][4][5][8]
2950 - 3000	C-H stretch (sp ³ Isopropyl)	Medium	Aliphatic C-H stretching vibrations.
~3100	C-H stretch (sp ² Oxazole)	Weak	Aromatic C-H stretching, typically weaker than aliphatic.
1700 - 1725	C=O stretch (Carboxylic Acid)	Strong, Sharp	Intense absorption characteristic of a carbonyl group in a carboxylic acid dimer. [5][9]
1550 - 1650	C=N, C=C stretch (Oxazole Ring)	Medium to Weak	Aromatic ring stretching vibrations.
1210 - 1320	C-O stretch (Carboxylic Acid)	Strong	Stretching of the carbon-oxygen single bond in the carboxyl group. [2][4]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation. [10][11][12]

- Instrument Preparation: a. Ensure the ATR crystal (typically diamond or zinc selenide) is clean. [13] b. Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis: a. Place a small amount (a few milligrams) of the solid **2-isopropylloxazole-4-carboxylic acid** powder onto the center of the ATR crystal. [14] b. Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal surface. [10][13] c. Initiate the scan. Co-add 16-32 scans to obtain a high-quality spectrum with a good signal-to-noise ratio.
- Cleanup: a. Retract the press arm and remove the bulk of the sample. b. Clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation patterns, which aids in structural confirmation.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule.

- Molecular Ion: The molecular formula is $C_7H_9NO_3$. In positive ion mode ESI, the expected base peak would be the protonated molecule, $[M+H]^+$, at a mass-to-charge ratio (m/z) of 156.06. In negative ion mode, the deprotonated molecule $[M-H]^-$ would be observed at m/z 154.05.
- Key Fragmentation Pathways: Tandem MS (MS/MS) would reveal structural information. The molecular ion is energetically unstable and can break into smaller, charged fragments. [15] *
 - Loss of CO_2 (44 Da): A common fragmentation for carboxylic acids is the loss of carbon dioxide, leading to a fragment at m/z 112.06.
 - Loss of $-COOH$ (45 Da): Cleavage of the entire carboxyl group would result in a fragment at m/z 111.06. [6][7] * Loss of Isopropyl Group (43 Da): Cleavage of the isopropyl group would yield a fragment at m/z 113.04.

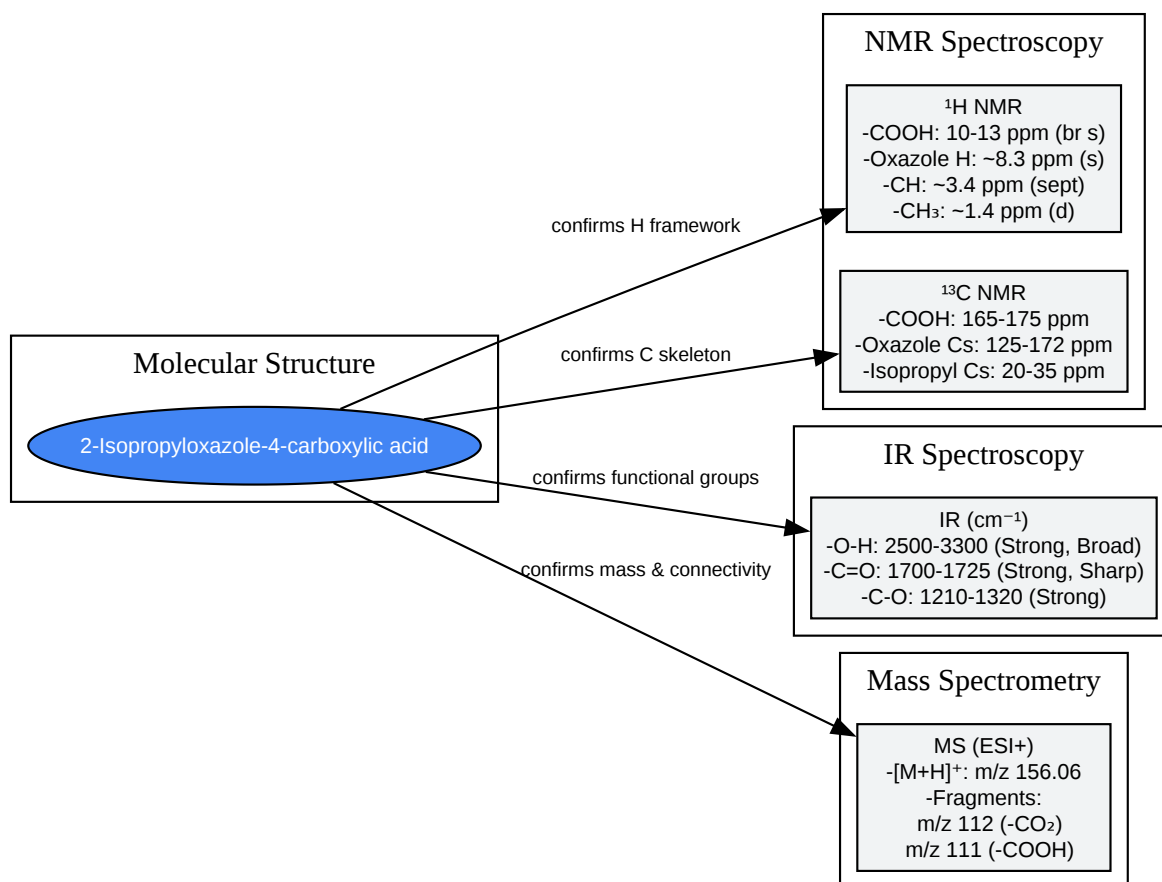
Experimental Protocol for MS Data Acquisition (ESI-MS)

ESI is ideal for polar molecules like carboxylic acids, as it allows for ionization directly from solution with minimal fragmentation. [16][17]

- Sample Preparation: [18] a. Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent like methanol or acetonitrile. b. Perform a serial dilution to create a final working solution of ~1-10 µg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode). Formic acid aids in protonation. [18] c. Filter the final solution through a 0.2 µm syringe filter to remove any particulates.
- Instrument Setup and Analysis: a. Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an ESI source. b. Infuse the sample solution directly or via an LC system at a flow rate of 5-10 µL/min. c. Set the instrument to acquire data in either positive or negative ion mode. d. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion. e. For fragmentation studies, perform a tandem MS (MS/MS) experiment by selecting the $[M+H]^+$ ion (m/z 156.06) as the precursor and applying collision-induced dissociation (CID). [19]

Integrated Spectroscopic Profile

The true power of spectroscopic analysis lies in combining the data from multiple techniques to build a self-validating and unambiguous structural confirmation.



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Caption: Integrated spectroscopic data map for structural confirmation.

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